Octahydropyrano[4,3-b]morpholine hydrochloride
Description
Octahydropyrano[4,3-b]morpholine hydrochloride is a bicyclic heterocyclic compound comprising a pyran ring fused to a morpholine moiety. The "octahydro" designation indicates full saturation of the fused ring system, conferring rigidity and distinct stereochemical properties. This compound is structurally characterized by:
- Pyran ring: A six-membered oxygen-containing ring.
- Morpholine moiety: A six-membered ring with one oxygen and one nitrogen atom.
- Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-5-6-7(1)10-4-2-8-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZXFQRAWQKQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1OCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Octahydropyrano[4,3-b]morpholine hydrochloride typically involves the reaction of morpholine derivatives with pyran compounds under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atom in the morpholine moiety serves as a nucleophilic site. Key examples include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form quaternary ammonium salts.
-
Acylation : Reacts with acetyl chloride in dichloromethane to yield N-acylated derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, DMF, 60°C | Quaternary ammonium salt | 75–85% |
| Acylation | AcCl, CH₂Cl₂, rt | N-Acetyl derivative | 68% |
Acid-Catalyzed Cyclization
Under acidic conditions (e.g., H₂SO₄, HCl), the compound undergoes intramolecular cyclization. For example, heating with sulfuric acid generates fused bicyclic products via dehydration :
Key Observations :
Base-Mediated Rearrangements
In alkaline media (e.g., K₂CO₃, NaOH), the morpholine ring undergoes ring-opening or rearrangement. For instance:
Experimental Data :
Oxidation Reactions
The compound resists oxidation under mild conditions but reacts with strong oxidizers (e.g., KMnO₄, CrO₃):
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | N-Oxide | Low yield (≤30%) |
| CrO₃ | AcOH, rt | Ketone derivative | Requires prolonged stirring |
Biological Interactions
Though not a therapeutic agent itself, its derivatives exhibit fungicidal and antibacterial activity. Proposed mechanisms include:
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Enzyme Inhibition : Binds to fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .
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Receptor Modulation : Interacts with G-protein-coupled receptors (GPCRs) in mammalian cells .
Comparative Bioactivity :
| Derivative | Target Organism | IC₅₀ (µM) |
|---|---|---|
| 2-Methyl-octahydropyrano[4,3-b]morpholine | Candida albicans | 12.5 |
| Isochromenopyridinone analog | Aspergillus niger | 8.7 |
Salt Formation and Stability
The hydrochloride salt demonstrates high stability in aqueous solutions (pH 2–6) but decomposes in strongly alkaline or acidic media (pH <1 or >10) .
Stability Data :
| Condition | Degradation Rate |
|---|---|
| pH 7.4, 25°C | <5% over 24 hours |
| pH 12, 60°C | 90% in 2 hours |
Scientific Research Applications
CCR2 Receptor Antagonism
One of the prominent applications of octahydropyrano[4,3-b]morpholine hydrochloride is as an antagonist of the CCR2 receptor (CC chemokine receptor 2). Research indicates that compounds with this structure can effectively inhibit CCR2, which is involved in several diseases, including asthma, chronic obstructive pulmonary disease (COPD), and various pain-related conditions. The inhibition of CCR2 can lead to significant therapeutic benefits in managing these diseases .
Antibacterial Activity
Compounds containing morpholine structures, including octahydropyrano derivatives, have shown promising antibacterial properties. Studies have demonstrated that these compounds can act against various bacterial strains, potentially serving as the basis for new antibiotic therapies . The presence of the morpholine ring is critical for the biological activity observed in these compounds.
Neuropharmacological Effects
The this compound has also been explored for its neuropharmacological effects. It has been associated with interactions at neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and depression . The ability to modulate neurotransmitter systems makes it a valuable scaffold for developing new psychoactive medications.
Case Study 1: CCR2 Antagonists
A study focusing on novel CCR2 antagonists highlighted the efficacy of octahydropyrano derivatives in preclinical models. These compounds showed a reduction in inflammatory markers and improved lung function in models of asthma and COPD . The findings suggest that further development could lead to effective treatments for these chronic conditions.
Case Study 2: Antibacterial Screening
In an antibacterial screening program, derivatives of octahydropyrano[4,3-b]morpholine were tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the molecular structure enhanced antibacterial potency, paving the way for new drug candidates .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Octahydropyrano[4,3-b]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(4-Fluorophenyl)morpholine Hydrochloride
Key Features :
Comparison :
- The absence of a fused pyran ring distinguishes this compound from octahydropyrano[4,3-b]morpholine hydrochloride.
Chromeno[2,3-d]pyrimidine Derivatives (e.g., Compounds 7a–c)
Key Features :
Comparison :
- Ring Systems: Chromeno-pyrimidines feature a tricyclic framework, whereas octahydropyrano[4,3-b]morpholine is bicyclic.
- Functional Groups: Chlorine substituents in chromeno-pyrimidines increase lipophilicity and metabolic stability compared to the oxygen/nitrogen-rich morpholine derivatives.
Oxycodone Hydrochloride and Related Compounds
Key Features :
Comparison :
- Complexity: Oxycodone derivatives are polycyclic (four or more fused rings), whereas octahydropyrano[4,3-b]morpholine is simpler.
- Pharmacology: Oxycodone targets opioid receptors, while the biological activity of octahydropyrano[4,3-b]morpholine remains speculative but may involve CNS modulation due to structural parallels.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Salt Formation : Hydrochloride salts enhance bioavailability, a feature shared with oxycodone and 3-(4-fluorophenyl)morpholine .
Biological Activity
Octahydropyrano[4,3-b]morpholine hydrochloride is a compound that has garnered attention in drug discovery due to its unique structural features and potential biological activities. The morpholine moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for various pharmacological agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
This compound features a bicyclic structure that combines a morpholine ring with a pyran derivative. This configuration contributes to its lipophilicity and ability to penetrate biological membranes, making it a suitable candidate for central nervous system (CNS) drug development. The compound's molecular formula is with a molecular weight of approximately 155.24 g/mol .
The biological activities of this compound are largely attributed to its interactions with various biological targets:
- Receptor Modulation : Morpholine derivatives have been shown to modulate several receptors including sigma receptors and cannabinoid receptors (CB2), which are implicated in pain management and neuroprotection .
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as BACE-1 and δ-secretase, which are relevant in the context of Alzheimer's disease and other neurodegenerative disorders .
Biological Activity Summary
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies
Several studies have investigated the biological activity of morpholine derivatives similar to this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of morpholine showed significant antibacterial effects against Mycobacterium smegmatis and other pathogens at low concentrations (7.81 µg/mL) .
- CNS Drug Development : Research highlighted the importance of morpholine in enhancing the brain permeability of drug candidates targeting CNS disorders. The flexible conformation allows for better interaction with target proteins involved in neurological functions .
- Neurodegenerative Disease Models : In vivo studies using mouse models indicated that morpholine-containing compounds could effectively reduce amyloid plaques by inhibiting β-secretase activity, thus showcasing their potential in Alzheimer's therapy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
